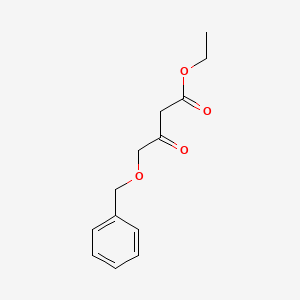

Ethyl 4-(benzyloxy)-3-oxobutanoate

描述

Role of β-Keto Esters in Advanced Organic Synthesis

β-Keto esters are a class of organic compounds that possess both a ketone and an ester functional group, with the ketone's carbonyl group located at the beta position relative to the ester group. fiveable.me This arrangement confers unique reactivity, making them invaluable intermediates in a wide array of chemical transformations. fiveable.meresearchgate.net They serve as essential synthons, or building blocks, due to the presence of both electrophilic and nucleophilic reactive sites within the same molecule. researchgate.net

The protons on the α-carbon (the carbon between the two carbonyl groups) of a β-keto ester are particularly acidic, which allows for the formation of a stabilized enolate ion. fiveable.me This enolate can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations and condensations. fiveable.menih.gov One of the most classic and fundamental reactions involving β-keto esters is the Claisen condensation, which is used to synthesize larger molecules. fiveable.meresearchgate.net Furthermore, β-keto esters are key precursors in the synthesis of a diverse range of compounds, including heterocyclic systems like pyrazolones, which are important in medicinal chemistry. nih.gov Their ability to undergo intramolecular cyclization also provides a route to cyclic compounds. fiveable.me

Strategic Utility of the Benzyloxy Group in Chemical Transformations

The benzyloxy group, a benzyl (B1604629) ether, is frequently employed in organic synthesis as a protecting group for alcohols. organic-chemistry.org Protecting groups are temporarily installed to mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. The benzyl group is particularly useful because it is stable under a wide range of reaction conditions, including acidic and basic environments. organic-chemistry.org

A key advantage of the benzyloxy group is its ease of removal. It can be cleaved under mild conditions, most commonly through catalytic hydrogenation using a palladium catalyst, which regenerates the original alcohol and produces toluene (B28343) as a byproduct. organic-chemistry.org This deprotection method is highly selective and generally does not affect other functional groups. Alternative methods for cleavage include the use of strong acids or oxidation, providing flexibility in synthetic design. organic-chemistry.org The strategic placement of a benzyloxy group within a molecule like Ethyl 4-(benzyloxy)-3-oxobutanoate allows for the controlled manipulation of other parts of the molecule before revealing the hydroxyl group at a later, desired stage of the synthesis.

Overview of Research Trajectories for this compound

This compound has proven to be a valuable reactant in the synthesis of various complex molecules. Research has demonstrated its utility in the preparation of 1-amino-1-hydroxymethylcyclobutane derivatives, which are of interest in medicinal chemistry. chemicalbook.com Furthermore, this compound has been utilized as a key intermediate in the synthesis of natural products, such as (+/-)-bakkenolide-A and its epimers, through intramolecular Diels-Alder reactions. aablocks.com

The synthesis of this compound itself can be achieved through several methods, a common one being the reaction of benzyl alcohol with ethyl 4-chloroacetoacetate or a similar starting material in the presence of a base like sodium hydride. chemicalbook.com The compound's reactivity is centered around its β-keto ester functionality, making it a substrate for reactions such as dialkylation, which can lead to the formation of cyclopentenone derivatives. researchgate.net These cyclopentenones are, in turn, valuable synthons for creating more complex heterocyclic structures. researchgate.net The presence of the benzyloxy group allows for its eventual conversion to a hydroxyl group, adding another layer of synthetic versatility.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-oxo-4-phenylmethoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUTWLTWGKEWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431075 | |

| Record name | Ethyl 4-(benzyloxy)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67354-34-1 | |

| Record name | Ethyl 4-(benzyloxy)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Benzyloxy 3 Oxobutanoate

Established Reaction Pathways

The most common and extensively documented methods for the preparation of ethyl 4-(benzyloxy)-3-oxobutanoate involve nucleophilic substitution reactions and, to a lesser extent, transesterification approaches.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent the most prevalent strategy for synthesizing this compound. This approach hinges on the reaction of a nucleophile, typically benzyl (B1604629) alcohol in the form of its alkoxide, with an ethyl acetoacetate (B1235776) derivative bearing a leaving group at the C-4 position.

A widely employed method involves the reaction of ethyl 4-chloroacetoacetate with benzyl alcohol. chemicalbook.comchemicalbook.comaablocks.com This reaction is a classic example of Williamson ether synthesis, where the benzyl alkoxide displaces the chloride ion from the ethyl 4-chloroacetoacetate.

The etherification is conducted in the presence of a base, which deprotonates the benzyl alcohol to form the more nucleophilic benzyl alkoxide. Strong bases are typically required to drive the reaction to completion. Sodium hydride (NaH) is a commonly used base for this purpose. chemicalbook.com The reaction involves the initial formation of sodium benzoxide, which then acts as the nucleophile.

The general reaction scheme is as follows:

Step 1: Formation of Sodium Benzoxide

Step 2: Nucleophilic Substitution

One documented procedure involves the addition of benzyl alcohol to a stirred solution of sodium hydride in tetrahydrofuran (B95107) (THF) at 0°C under a nitrogen atmosphere. chemicalbook.com After stirring for a short period, ethyl 4-chloroacetoacetate is added, and the mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction. chemicalbook.com

Table 1: Bases Used in the Etherification of Ethyl 4-chloroacetoacetate

| Base | Reactant | Product | Reference |

| Sodium Hydride (NaH) | Benzyl Alcohol | Sodium Benzoxide | chemicalbook.com |

This table is interactive. Click on the headers to sort.

The choice of solvent is crucial for the success of the base-mediated etherification. The solvent must be able to dissolve the reactants and be inert to the strong base used. Tetrahydrofuran (THF) is a frequently utilized solvent for this reaction. chemicalbook.com Its aprotic nature and ability to solvate the sodium cation of the alkoxide make it an effective medium. The reaction is typically monitored by thin-layer chromatography (TLC) using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent. chemicalbook.com

Table 2: Solvent Systems for the Synthesis of this compound

| Solvent | Reactants | Base | Yield | Reference |

| Tetrahydrofuran (THF) | Ethyl 4-chloroacetoacetate, Benzyl Alcohol | Sodium Hydride | 88.5% | chemicalbook.com |

This table is interactive. Click on the headers to sort.

The reaction temperature and duration are critical parameters that influence the yield and purity of the final product. The initial deprotonation of benzyl alcohol is typically carried out at a reduced temperature of 0°C to control the exothermic reaction with sodium hydride. chemicalbook.com Following the addition of ethyl 4-chloroacetoacetate, the reaction is allowed to proceed at ambient temperature. chemicalbook.com The reaction is monitored until completion, which can take up to 12 hours. chemicalbook.com

Table 3: Temperature and Time Parameters for the Synthesis of this compound

| Step | Temperature | Time | Reference |

| Deprotonation of Benzyl Alcohol | 0°C | 30 minutes | chemicalbook.com |

| Nucleophilic Substitution | Ambient Temperature | 12 hours | chemicalbook.com |

This table is interactive. Click on the headers to sort.

Reaction of Ethyl 4-chloroacetoacetate with Benzyl Alcohol

Transesterification Approaches

While less common for the direct synthesis of this compound, transesterification is a significant reaction for modifying β-keto esters. nih.gov This process involves the exchange of the alkoxy group of an ester with another alcohol in the presence of a catalyst. In principle, this compound could be synthesized by the transesterification of another alkyl 4-(benzyloxy)-3-oxobutanoate with ethanol (B145695). However, the more direct nucleophilic substitution is generally preferred for its synthesis. The field of transesterification of β-keto esters has seen advancements with the use of environmentally benign catalysts. nih.gov

Catalytic Systems for Transesterification

A variety of catalysts have been explored to facilitate the transesterification of β-keto esters. These catalysts are crucial as the kinetics of transesterification are typically slow. nih.gov

Common catalytic systems include:

Protic and Lewis Acids: Boric acid and boron trifluoride diethyl etherate are effective Lewis acid catalysts. nih.govucc.ie Boric acid, in particular, is considered an environmentally benign option. nih.gov Other Lewis acids like nickel chloride, copper chloride, and iron (III) sulfate (B86663) have also been investigated, though they may result in lower yields. ucc.ie

Heterogeneous Catalysts: To simplify catalyst recovery and reuse, solid-supported catalysts have been developed. Silica-supported boric acid has proven to be a highly efficient and recyclable heterogeneous catalyst for the transesterification of β-keto esters under solvent-free conditions. nih.gov Another example is H-ferrierite, a stable and shape-selective zeolite catalyst. nih.gov

Organocatalysts: Amines, such as 4-dimethylaminopyridine (B28879) (4-DMAP), have a long history as transesterification catalysts. ucc.ie N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts that enhance the nucleophilicity of alcohols for acylation reactions. organic-chemistry.org

The choice of catalyst can significantly impact the reaction's efficiency and selectivity. For instance, reactions selective for β-keto esters likely proceed through an enol intermediate, where chelation between the two carbonyls and a catalyst heteroatom is important. nih.gov

Reaction Conditions for β-Keto Ester Transesterification

The conditions for transesterification of β-keto esters can be adapted to suit the specific substrates and catalyst used. nih.gov

Key reaction parameters include:

Solvent: While some methods employ solvents like toluene (B28343) or cyclohexane, solvent-free conditions are increasingly favored for their environmental benefits. ucc.ienih.gov Using the alcohol reactant as the solvent can also drive the reaction forward. masterorganicchemistry.com

Temperature: Reactions can be conducted at room temperature or with moderate heating. organic-chemistry.orgresearchgate.net For instance, with a silica-supported boric acid catalyst, increasing the temperature to 100°C under solvent-free conditions significantly improves the yield. nih.gov

Stoichiometry: The ratio of the β-keto ester to the alcohol can be adjusted to optimize the yield. Using an excess of the alcohol is a common strategy to shift the equilibrium towards the product. masterorganicchemistry.comucc.ie

Additives: Molecular sieves (e.g., 4 Å) are sometimes used to remove the liberated alcohol (such as ethanol when starting from an ethyl ester), which helps to drive the reaction to completion. nih.gov

Alternative and Emerging Synthetic Routes

Beyond transesterification, other synthetic methodologies have been developed for the preparation of this compound.

Routes Involving 4-Bromoethyl Acetoacetate

A prominent alternative synthesis involves the reaction of 4-bromoethyl acetoacetate with benzyl alcohol. chemicalbook.comchemicalbook.com In this method, a base such as sodium hydride is used to deprotonate the benzyl alcohol, forming a benzyl alkoxide. This alkoxide then acts as a nucleophile, displacing the bromide from 4-bromoethyl acetoacetate to yield the desired product. chemicalbook.com

A typical procedure involves:

Reacting sodium hydride with benzyl alcohol in a solvent like tetrahydrofuran (THF) at 0°C to form sodium benzoxide. chemicalbook.com

Adding 4-bromoethyl acetoacetate to the reaction mixture. chemicalbook.com

Allowing the reaction to proceed at room temperature for several hours. chemicalbook.com

Workup involves quenching the reaction, extraction, and purification by column chromatography. chemicalbook.com

This method has been reported to provide high yields of this compound. chemicalbook.com

Strategies for Enantioselective Synthesis (if applicable to direct synthesis)

Currently, there is limited specific information in the provided search results regarding the direct enantioselective synthesis of this compound. However, broader strategies for achieving enantioselectivity in related transformations exist. For instance, chiral Brønsted acids, such as those derived from SPINOL, have been successfully employed in the enantioselective desymmetrization of 3-substituted oxetanes, which represents a method for creating chiral building blocks. nih.gov While not a direct synthesis of the target molecule, this highlights a potential avenue for future research into producing chiral analogs of this compound.

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of this compound is a critical aspect of its synthesis.

Key Optimization Strategies:

| Parameter | Optimization Strategy | Rationale |

| Reaction Time | Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) allows for determination of the optimal reaction time to maximize product formation and minimize side reactions. chemicalbook.com | Ensures the reaction goes to completion without significant degradation of the product. |

| Purification | Column chromatography on silica (B1680970) gel is a standard and effective method for purifying the final product, separating it from unreacted starting materials and byproducts. chemicalbook.com | Provides a high-purity product suitable for subsequent synthetic steps. |

| Catalyst Loading | For catalyzed reactions, optimizing the amount of catalyst is crucial. For instance, in 4-DMAP catalyzed transesterification, varying the mole percentage can impact the reaction's efficiency. ucc.ie | Balances reaction rate with cost and potential for side reactions. |

| Reaction Conditions | As detailed in section 2.1.2.2, careful control of temperature, solvent, and reactant stoichiometry is essential for maximizing yield. masterorganicchemistry.comnih.gov | Each parameter can influence the reaction equilibrium and rate. |

| Microwave Irradiation | The use of microwave irradiation has been shown to accelerate some organic reactions, potentially leading to higher yields in shorter reaction times. researchgate.net | Microwave heating can lead to rapid and uniform heating, sometimes resulting in improved outcomes. |

A documented example for the synthesis from 4-bromoethyl acetoacetate reports a yield of 88.5% after purification by column chromatography. chemicalbook.com The purity of the final product is often confirmed by analytical techniques such as ¹H NMR spectroscopy. chemicalbook.com

Reactivity and Mechanistic Studies of Ethyl 4 Benzyloxy 3 Oxobutanoate

Enolate Chemistry and Acidic Proton Characterization

The presence of a methylene (B1212753) group flanked by two carbonyl groups (a ketone and an ester) in ethyl 4-(benzyloxy)-3-oxobutanoate confers notable acidity to the protons on the α-carbon (C2). This acidity is a cornerstone of its reactivity, facilitating the formation of a resonance-stabilized enolate ion in the presence of a suitable base. The pKa of these α-protons is typically in the range of 10-13 in dimethyl sulfoxide (B87167) (DMSO), making them readily removable by common bases such as alkali metal alkoxides (e.g., sodium ethoxide) or hydrides (e.g., sodium hydride).

The resulting enolate is a soft nucleophile, with the negative charge delocalized over the oxygen atom of the ketone, the α-carbon, and the oxygen atom of the ester. This delocalization is key to its stability and directs its subsequent reactions. The enolate can react at either the α-carbon or the oxygen atom, although reactions at the carbon are generally favored, leading to the formation of new carbon-carbon bonds. This reactivity is fundamental to a wide array of synthetic transformations, including alkylations, acylations, and condensations.

Transformative Reactions Involving the β-Keto Ester Moiety

The β-keto ester functional group is a versatile platform for a variety of chemical transformations, including oxidations, reductions, and substitutions.

The oxidation of this compound can be targeted at different positions within the molecule. While the primary interest often lies in transformations of the keto-ester core, the benzylic position of the protecting group is also susceptible to oxidation under certain conditions. Specific oxidation of the β-keto ester moiety itself is less commonly explored as it can lead to cleavage of the carbon-carbon bond between the carbonyl groups. However, oxidative transformations of derivatives, such as the corresponding α,β-unsaturated esters, are synthetically useful.

The reduction of the ketone in the β-keto ester moiety of this compound to a secondary alcohol is a synthetically valuable transformation, yielding chiral β-hydroxy esters. These products are important building blocks for various biologically active molecules.

The creation of stereocenters with high enantiomeric excess is a major focus in modern organic synthesis. For the reduction of this compound, both enzymatic and catalytic asymmetric methods have been successfully employed.

Enzymatic Reductions: Biocatalysis using whole cells or isolated enzymes offers a powerful and environmentally benign approach for the stereoselective reduction of ketones. For instance, baker's yeast (Saccharomyces cerevisiae) has been shown to reduce this compound. researchgate.net The stereochemical outcome of this reduction can be influenced by reaction conditions such as the ratio of yeast to substrate and the presence of other substances like ethanol (B145695). researchgate.net Other enzymes, such as alcohol dehydrogenases (ADHs) from various microbial sources (e.g., Rhodococcus ruber, Lactobacillus brevis), are also highly effective for the asymmetric reduction of β-keto esters, often providing high enantioselectivities. researchgate.net

Catalytic Asymmetric Reductions: Transition metal-catalyzed asymmetric hydrogenation is another well-established method for the enantioselective reduction of β-keto esters. Chiral ruthenium-phosphine complexes, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are classic examples of catalysts that can achieve high enantioselectivities in the hydrogenation of the keto group. The choice of ligand, solvent, and reaction conditions is critical in controlling the stereochemical outcome.

Below is a table summarizing the outcomes of different asymmetric reduction methods:

| Catalyst/Enzyme | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Baker's Yeast | Dependent on conditions | Variable | researchgate.net |

| ADH from Rhodococcus ruber (ADH-A) | (S) | High | researchgate.net |

| ADH from Lactobacillus brevis (LBADH) | (R) | High | researchgate.net |

| Ru-BINAP | (R) or (S) | >95% | N/A |

The enolate of this compound is a potent nucleophile and readily participates in substitution reactions.

Nucleophilic Reactions (Alkylation and Acylation): In the presence of a base, the enolate can be alkylated at the α-carbon by reacting with alkyl halides. This reaction is a fundamental C-C bond-forming process. Similarly, acylation at the α-carbon can be achieved using acylating agents like acid chlorides or anhydrides. These reactions provide access to a wide range of substituted β-keto esters.

Electrophilic Reactions: While the enolate itself is nucleophilic, the β-keto ester can undergo reactions with electrophiles under different conditions. For example, halogenation at the α-position can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride.

Reduction Reactions

Reactivity of the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the hydroxyl function at the C4 position. Its primary role is to prevent this alcohol from participating in unwanted side reactions during transformations of the β-keto ester moiety.

The benzyloxy group is generally stable to a wide range of reaction conditions, including many basic, nucleophilic, and mild acidic conditions used to manipulate the keto-ester functionality. However, it can be selectively removed when desired. The most common method for deprotection is catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate), the benzyl (B1604629) C-O bond is cleaved to yield the free alcohol and toluene (B28343) as a byproduct.

Hydrogenolysis and Deprotection Strategies

The removal of the benzyl group from this compound is a critical step in synthetic pathways where the protected hydroxyl group needs to be liberated. The most common method for this transformation is catalytic hydrogenolysis. This process involves the cleavage of the carbon-oxygen bond of the benzyl ether in the presence of a metal catalyst and a hydrogen source, yielding the deprotected alcohol and toluene as a byproduct. ambeed.comjk-sci.com

The choice of catalyst, solvent, and hydrogen source can be tailored to achieve selective debenzylation, especially in molecules with other reducible functional groups. researchgate.net Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel (Raney-Ni). researchgate.net While Pd/C is a highly efficient and widely used catalyst for hydrogenolysis, the selection of the catalytic system is crucial for chemoselectivity. researchgate.netorganic-chemistry.org For instance, certain Pd/C-based catalysts have been developed to allow for chemoselective hydrogenation without removing O-benzyl groups, highlighting the tunability of these systems. researchgate.net

Alternative deprotection strategies that avoid the use of hydrogen gas have also been developed. Catalytic transfer hydrogenation, using hydrogen donors like formic acid or ammonium formate, offers a milder and often more practical approach for removing benzyl-type protecting groups. mdpi.comresearchgate.net Furthermore, oxidative debenzylation methods provide an orthogonal approach. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the photooxidative cleavage of benzyl ethers, offering selectivity in the presence of functional groups that are sensitive to hydrogenation, such as alkenes and alkynes. nih.gov Other methods include the use of Lewis acids like boron trichloride (B1173362) (BCl3) in the presence of a cation scavenger, or ozonolysis. organic-chemistry.org

The following table summarizes various deprotection strategies applicable to benzyl ethers, which can be extended to this compound, showcasing the diversity of available methods.

| Method | Catalyst/Reagent | Conditions | Key Features | Citation |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | Pd/C, Pt/C, Raney-Ni | H₂ gas, various solvents (e.g., EtOH, THF) | Highly efficient; catalyst choice influences selectivity. | ambeed.comresearchgate.net |

| Catalytic Transfer Hydrogenation | Pd/C with Formic Acid or Ammonium Formate | Mild, no H₂ gas required. | Formic acid may require higher catalyst loading. | mdpi.comorganic-chemistry.org |

| Oxidative Debenzylation | DDQ (catalytic or stoichiometric) | Visible light irradiation. | Tolerates hydrogenation-sensitive groups like alkenes and azides. | nih.gov |

| Lewis Acid-Mediated Cleavage | BCl₃ with cation scavenger | Low temperature. | Chemoselective for aryl benzyl ethers. | organic-chemistry.org |

| Oxidative Cleavage | NaBrO₃ + Na₂S₂O₄ | Biphasic conditions. | Compatible with sensitive functional groups like azides. | rsc.org |

Advanced Mechanistic Investigations

Elucidation of Reaction Mechanisms in Multi-step Syntheses

The utility of this compound as a building block is exemplified in the total synthesis of natural products. A notable example is the five-step synthesis of (±)-bakkenolide-A. In this synthesis, this compound (referred to as ethyl 4-benzyloxyacetoacetate) serves as the starting material. The synthesis proceeds through sequential alkylations, followed by a key intramolecular Diels-Alder reaction. ias.ac.in

The mechanism of the crucial intramolecular Diels-Alder reaction involves a [4+2] cycloaddition of a triene intermediate derived from this compound. This pericyclic reaction forms a polycyclic skeleton with high regio- and stereoselectivity under thermal conditions. ias.ac.in The final stages of the bakkenolide-A synthesis involve hydrogenation of the Diels-Alder adduct. This step serves a dual purpose: it reduces a double bond within the newly formed ring system and concurrently removes the benzyl protecting group via hydrogenolysis to reveal a hydroxyl group, which then undergoes spontaneous or acid-catalyzed lactonization. ias.ac.in

Influence of Catalysts and Reagents on Reaction Pathways

The choice of catalysts and reagents exerts a significant influence on the reaction pathways and outcomes in syntheses involving this compound and its derivatives.

In the context of the intramolecular Diels-Alder reaction, as seen in the synthesis of bakkenolide-A, the stereochemistry of the starting diene has a profound effect on the product distribution. The use of different isomers of the diene component in the alkylation step leads to different stereoisomers of the final product. ias.ac.in Generally, Diels-Alder reactions can be accelerated by Lewis acid catalysts, which lower the LUMO energy of the dienophile, thereby increasing the reaction rate and often enhancing stereoselectivity. ias.ac.inlibretexts.org While not explicitly detailed for the bakkenolide-A synthesis, the use of Lewis acids like AlCl₃, BF₃, or SnCl₄ is a common strategy to influence the course of such cycloadditions. ias.ac.inlibretexts.org Quantum chemical studies suggest that Lewis acids can accelerate these reactions by reducing the Pauli repulsion between the diene and dienophile. nih.gov

The influence of the catalyst is also paramount in the deprotection step. As discussed in section 3.3.1, the selection of the hydrogenation catalyst is critical for achieving chemoselectivity. For instance, in a molecule with multiple reducible groups, a Pd/C catalyst might lead to the cleavage of a benzyl ether, while a different system, such as one employing NaBH₄ and Pd/C in the presence of acetic acid, has been shown to hydrogenate activated alkenes without causing O-debenzylation. researchgate.netsciforum.net The solvent can also play a crucial role; for example, using toluene as a solvent can sometimes selectively reduce olefins while leaving benzyl ethers intact. jk-sci.com This demonstrates that a careful selection of the catalytic system—comprising the metal, support, solvent, and additives—is essential for directing the reaction toward the desired product in multi-step syntheses involving intermediates like this compound.

Applications in Complex Molecule Synthesis and Pharmaceutical Research

Building Block in Natural Product Total Synthesis

The intricate structures of natural products often require strategic and efficient synthetic routes. Ethyl 4-(benzyloxy)-3-oxobutanoate has proven to be an effective starting material for the synthesis of several complex natural products.

Contributions to (+)-Trachyspic Acid Total Synthesis

The total synthesis of (+)-Trachyspic acid, a metabolite isolated from the fungus Talaromyces trachyspermus, has been a subject of interest due to its potential as a heparanase inhibitor. lookchem.com An enantiospecific synthesis of (-)-trachyspic acid was developed, which ultimately allowed for the assignment of the absolute configuration of the natural (+)-trachyspic acid as 3S,4S,6S. lookchem.comrsc.org While the specific details of the use of this compound are not explicitly outlined in the provided search results, the complexity of trachyspic acid suggests that versatile building blocks like it would be valuable in its synthesis. The synthesis of trachyspic acid and its derivatives often involves the construction of a spiroketal core and the introduction of multiple stereocenters, tasks for which a β-keto ester could be strategically employed. lookchem.comacs.orgunimelb.edu.au

Role in the Synthesis of Bakkenolide-A and its Epimers

This compound has been successfully utilized as a key starting material in the total synthesis of (±)-Bakkenolide-A, a cytotoxic and insect antifeedant natural product, along with its C-7, C-10, and C-7,10 epimers. acs.orgnih.govacs.org The synthesis commenced with the sequential alkylation of this compound. acs.orgnih.govacs.org This was followed by an intramolecular Diels-Alder reaction, a key step in constructing the hydrindane core of the bakkenolide (B600228) skeleton. acs.orgnih.govacs.org Subsequent transformations, including hydrogenation, lactonization, and a Wittig reaction, completed the synthesis. acs.orgnih.gov An alternative approach also started with the double alkylation of a related starting material, dimethyl malonate, but encountered difficulties in a later radical cyclization step. nih.govacs.org

Table 1: Key Steps in the Synthesis of (±)-Bakkenolide-A

| Step | Description | Starting Material | Key Reagents | Product |

| 1 | Sequential Alkylations | This compound | Tiglyl bromide, (Z)-5-bromo-1,3-pentadiene | (E,Z)-triene |

| 2 | Intramolecular Diels-Alder Reaction | (E,Z)-triene | Heat | Hydrindane cycloadduct |

| 3 | Hydrogenation and Lactonization | Hydrindane cycloadduct | H₂, Acid | Spiro lactone |

| 4 | Wittig Reaction | Spiro lactone | Wittig reagent | (±)-Bakkenolide-A |

Precursor for Chiral Intermediates

The demand for enantiomerically pure compounds in the pharmaceutical industry is high, as the chirality of a drug molecule is often critical to its efficacy and safety. nih.govcore.ac.ukmdpi.comoup.com this compound serves as a valuable precursor for the synthesis of various chiral intermediates used in drug discovery and development. nih.govcore.ac.ukrsc.org

Synthesis of Chiral Intermediates for Drug Molecules

The production of single-enantiomer drug intermediates is a significant focus in the pharmaceutical industry. nih.govcore.ac.ukmdpi.comoup.com Biocatalytic processes, which utilize enzymes or whole microorganisms, are often employed to achieve high enantioselectivity. nih.govcore.ac.ukmdpi.comoup.com These methods offer advantages over traditional chemical synthesis, such as milder reaction conditions and high specificity. core.ac.ukoup.com Chiral alcohols and amino acids are important classes of intermediates synthesized using these biocatalytic approaches. mdpi.com While the direct use of this compound in these specific biocatalytic examples is not detailed, its β-keto ester functionality makes it an ideal substrate for enzymatic reductions to produce chiral β-hydroxy esters, which are valuable building blocks.

Preparation of 1-Amino-1-hydroxymethylcyclobutane Derivatives

Cyclobutane-containing amino acids are of interest as building blocks for peptidomimetics and foldamers. chemistryviews.org The synthesis of 1-amino-1-hydroxymethylcyclobutane derivatives has been achieved through intramolecular amination of cyclopropylmethyl or cyclobutyl carbenium ions. osi.lv These reactions can proceed with high diastereoselectivity, leading to specific stereoisomers. osi.lv The resulting trans-cyclobutane derivatives can be further transformed into N-Boc-protected cyclobutane-based amino alcohols. osi.lv Although a direct link to this compound is not provided in the search results, the structural motifs present in these cyclobutane (B1203170) derivatives suggest that a versatile starting material like it could be adapted for their synthesis.

Development of Chiral Butyrate (B1204436) Derivatives

Chiral β-substituted γ-aminobutyric acid (GABA) derivatives are valuable pharmacophores. rsc.orgresearchgate.net Efficient strategies to access these compounds include the asymmetric aminoalkylation of ketene (B1206846) silyl (B83357) acetals. rsc.orgresearchgate.net Another approach involves the development of chiral β-substituted γ-butyrolactone derivatives. researchgate.net Furthermore, the production of (R)-3-hydroxybutyrate, a valuable chiral building block, has been accomplished using genetically engineered bacteria. nih.gov The β-keto ester structure of this compound makes it an excellent precursor for the synthesis of various chiral butyrate derivatives through asymmetric reduction or other stereoselective transformations.

Intermediate in Heterocyclic Compound Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of a wide array of heterocyclic compounds. Its reactivity allows for the construction of diverse ring systems that form the core of many biologically active molecules.

Pathways to Hydroxypyridone Carboxylic Acids (HIV RT-associated RNase H inhibitors)

A significant application of this compound is in the synthesis of hydroxypyridone carboxylic acids. nih.govumn.edunih.gov These compounds are designed as inhibitors of the reverse transcriptase (RT)-associated ribonuclease H (RNase H) activity of the human immunodeficiency virus (HIV). nih.govumn.edunih.gov The hydroxypyridone carboxylic acid scaffold is known for its ability to chelate divalent metal ions, a property crucial for inhibiting metalloenzymes like HIV integrase and RNase H. nih.govumn.edunih.gov

The synthesis of these inhibitors often involves the initial preparation of this compound. nih.gov This intermediate then undergoes a series of reactions, typically involving cyclization and subsequent debenzylation, to yield the final hydroxypyridone carboxylic acid analogues. nih.gov These compounds have demonstrated low micromolar inhibition of HIV RT-associated RNase H and, in some cases, reasonable cell-based antiviral activity. nih.govumn.edunih.gov The development of these molecules highlights the importance of the hydroxypyridone scaffold as a metal-binding pharmacophore in the design of novel antiviral agents. urfu.rumdpi.com

Table 1: Synthesis of Hydroxypyridone Carboxylic Acids

| Starting Material | Key Intermediate | Final Product Class | Therapeutic Target |

| Ethyl 4-chloroacetoacetate | This compound | Hydroxypyridone Carboxylic Acids | HIV RT-associated RNase H |

Synthesis of Dihydropyridine (B1217469) Lactam Analogs (BET Bromodomain targets)

This compound is also a key player in the synthesis of dihydropyridine lactam analogs, which are investigated as inhibitors of Bromodomain and Extra Terminal (BET) proteins. nih.govnih.gov BET proteins are epigenetic readers that play a crucial role in transcriptional regulation and are implicated in various diseases, including cancer. nih.gov

In a representative synthetic route, this compound is subjected to a Knoevenagel condensation with an appropriate aldehyde to form a key intermediate. nih.gov This intermediate is then utilized in a Hantzsch dihydropyridine synthesis to construct the core bicyclic lactam structure. nih.gov Subsequent modifications can be made to the side chains to optimize the affinity and selectivity for different BET bromodomains (BD1 and BD2) of proteins like BRD4 and BRDT. nih.govnih.govumn.edu These synthetic efforts aim to develop potent and selective BET bromodomain inhibitors for therapeutic applications. nih.govnih.gov

Table 2: Synthesis of Dihydropyridine Lactam Analogs

| Starting Material | Key Reaction | Intermediate Class | Therapeutic Target |

| This compound | Knoevenagel Condensation | Ethyl 2-arylidene-4-(benzyloxy)-3-oxobutanoate | BET Bromodomains |

Derivatization to other Heterocyclic Systems (e.g., coumarins, isocoumarins)

The versatility of this compound extends to the synthesis of other important heterocyclic systems, including coumarins and isocoumarins. gelisim.edu.trgaacademy.orgnih.gov These scaffolds are present in a vast number of natural products and synthetic compounds with a wide range of biological activities, including anticancer, anticoagulant, and antimicrobial properties. gelisim.edu.trgaacademy.org

The synthesis of these heterocycles often involves condensation reactions of this compound or its derivatives with various phenolic or aromatic precursors. For instance, the Knoevenagel condensation is a common method for synthesizing 3-substituted coumarins. gaacademy.org Similarly, isocoumarins and their dihydro derivatives can be prepared through pathways involving this versatile butanoate. gelisim.edu.trnih.gov The ability to readily access these core structures opens up avenues for the development of new therapeutic agents and chemical probes. nih.govresearchgate.net

Contributions to Amino Acid Analogue Synthesis

Beyond heterocyclic chemistry, this compound is a valuable precursor in the synthesis of non-proteinogenic amino acid analogues. umn.edu These modified amino acids are crucial tools in medicinal chemistry for designing peptides and peptidomimetics with enhanced stability, conformational constraints, and biological activity.

One notable application is in the preparation of 1-amino-1-hydroxymethylcyclobutane derivatives. These constrained analogues of natural amino acids can induce specific conformations in peptides, leading to improved receptor binding and selectivity. The synthesis often involves multi-step sequences where the butanoate backbone of this compound is transformed into the desired cyclobutane ring system. umn.edu This highlights the utility of this compound in generating structurally unique building blocks for drug discovery.

Analytical Methodologies for Research on Ethyl 4 Benzyloxy 3 Oxobutanoate

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of ethyl 4-(benzyloxy)-3-oxobutanoate, offering deep insights into its molecular architecture. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are routinely used to probe the compound's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for detailing the molecular structure of this compound by mapping the chemical environments of its constituent hydrogen and carbon atoms.

Proton NMR (¹H NMR) is instrumental in identifying the various proton-containing groups within the molecule and their connectivity. The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals that correspond to the different types of protons present.

A representative ¹H NMR spectrum shows a multiplet in the range of δ 7.29-7.39 ppm, which is indicative of the five protons on the phenyl group of the benzyl (B1604629) moiety. chemicalbook.com A singlet appearing at approximately δ 4.59 ppm is assigned to the two protons of the benzylic methylene (B1212753) group (-OCH₂Ph). chemicalbook.com The ethyl ester group gives rise to a quartet at δ 4.17-4.24 ppm, corresponding to the methylene protons (-OCH₂CH₃), and a triplet at δ 1.22-1.31 ppm for the methyl protons (-OCH₂CH₃). chemicalbook.com Additionally, singlets observed at δ 4.14 ppm and δ 3.53 ppm are attributed to the methylene protons adjacent to the ether linkage and the ketone, respectively. chemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.29-7.39 | m | 5H | Phenyl protons |

| 4.59 | s | 2H | Benzylic methylene protons (-OCH₂Ph) |

| 4.17-4.24 | q | 2H | Ethyl methylene protons (-OCH₂CH₃) |

| 4.14 | s | 2H | Methylene protons (C4) |

| 3.53 | s | 2H | Methylene protons (C2) |

| 1.22-1.31 | t | 3H | Ethyl methyl protons (-OCH₂CH₃) |

Note: Data obtained in CDCl₃. Chemical shifts may vary slightly depending on the solvent and instrument.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed picture of the carbon skeleton of this compound. A key feature in the ¹³C NMR spectrum is the signal for the keto carbonyl carbon, which appears significantly downfield in the region of δ 190–200 ppm. This characteristic shift is a definitive indicator of the ketone functional group. Other signals in the spectrum correspond to the carbons of the ethyl ester, the benzyloxy group, and the aliphatic chain, providing a complete map of the carbon framework.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the compound's structure through analysis of its fragmentation patterns. The molecular weight of this compound is 236.26 g/mol . chemicalbook.coma2bchem.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which for C₁₃H₁₆O₄ is 236.10485899 Da. nih.gov This precise measurement helps to confirm the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in the this compound molecule. The IR spectrum exhibits distinct absorption bands that are characteristic of specific bond vibrations. A strong absorption band observed around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the ketone group. The presence of the ester functional group is also confirmed by a strong C=O stretching absorption. The spectrum will also show C-O stretching vibrations for the ether and ester groups, as well as C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. These methods separate the compound from starting materials, byproducts, and other impurities.

The primary method for purification is silica (B1680970) gel column chromatography. chemicalbook.com A gradient of petroleum ether and ethyl acetate (B1210297) (commonly starting from 30:1 and gradually increasing to 5:1) is often used to effectively separate the desired product. chemicalbook.com

Thin-layer chromatography (TLC) is a quick and convenient method used to monitor the progress of reactions that synthesize this compound. chemicalbook.com A typical mobile phase for TLC analysis is a 5:1 mixture of petroleum ether and ethyl acetate, in which the compound has a reported retention factor (Rf) of 0.42.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and rapid analytical technique used to monitor the progress of chemical reactions involving this compound. umass.edu By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, chemists can qualitatively observe the consumption of starting materials and the formation of the desired product.

Detailed Research Findings:

In a typical synthesis of this compound, TLC is employed to track the reaction's completion. chemicalbook.com A common solvent system for this analysis is a mixture of petroleum ether and ethyl acetate, often in a 5:1 ratio. chemicalbook.com The starting materials and the product will have different retention factors (Rƒ) on the TLC plate due to their differing polarities. For instance, this compound has been reported to have an Rƒ value of 0.42 in a 5:1 petroleum ether:ethyl acetate system.

The process involves spotting the reaction mixture alongside the starting material on a silica gel plate. rochester.edu After developing the plate in the solvent chamber, the spots are visualized, typically under UV light, as the aromatic ring in the compound is UV-active. umass.edurochester.edu The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progress. umass.edu For reactions where the Rƒ values of the reactant and product are very similar, a "cospot," where the reaction mixture and starting material are spotted on top of each other, can help in distinguishing them. rochester.edu

Visualization of the separated components on the TLC plate can also be achieved using various staining reagents if the compounds are not UV-active. itwreagents.comresearchgate.net Common stains include potassium permanganate (B83412) or iodine vapor, which react with the organic compounds to produce colored spots. umass.edu

Interactive Data Table: TLC Parameters for this compound

| Parameter | Value/Description | Source(s) |

| Stationary Phase | Silica Gel | chemicalbook.comrochester.edu |

| Mobile Phase | Petroleum Ether:Ethyl Acetate (5:1) | chemicalbook.com |

| Reported Rƒ Value | 0.42 | |

| Visualization | UV light, Staining Reagents (e.g., Iodine) | umass.edurochester.edu |

Column Chromatography for Purification

Following the completion of a reaction, column chromatography is the primary method for the purification of this compound from unreacted starting materials, byproducts, and other impurities. chemicalbook.com This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through the column. orgsyn.org

Detailed Research Findings:

For the purification of this compound, silica gel is commonly used as the stationary phase. chemicalbook.com The crude product mixture is loaded onto the top of the silica gel column, and a solvent system, often referred to as the eluent, is passed through it. orgsyn.org The choice of eluent is critical and is typically determined by preliminary TLC analysis to achieve good separation between the desired product and impurities.

In published procedures, a gradient elution is often employed, starting with a less polar solvent system and gradually increasing the polarity. chemicalbook.com For example, a gradient of petroleum ether and ethyl acetate, starting from a 30:1 ratio and moving to a 5:1 ratio, has been successfully used to isolate this compound as a colorless oil. chemicalbook.com This gradual change in solvent polarity allows for the sequential elution of compounds with increasing polarity, with the less polar compounds eluting first.

The fractions collected from the column are analyzed by TLC to identify those containing the pure product. rochester.edu These fractions are then combined and the solvent is removed, typically by rotary evaporation, to yield the purified this compound. orgsyn.org In some instances, co-elution of impurities like unreacted benzyl alcohol can be problematic. To address this, sequential washes with specific solvent ratios, such as hexane/ethyl acetate (4:1), can be used to effectively separate these polar impurities.

Interactive Data Table: Column Chromatography Parameters for this compound Purification

| Parameter | Value/Description | Source(s) |

| Stationary Phase | Silica Gel | chemicalbook.comarkat-usa.org |

| Eluent System | Gradient of Petroleum Ether:Ethyl Acetate (from 30:1 to 5:1) | chemicalbook.com |

| Product Form | Colorless oil | chemicalbook.com |

| Reported Yield | 88.5% | chemicalbook.com |

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the precise determination of the purity of this compound. biosynth.com It offers high resolution and sensitivity, allowing for the quantification of the main compound and any minor impurities.

Detailed Research Findings:

Certificates of Analysis for commercially available this compound often report purity as determined by HPLC. biosynth.com For instance, a batch of this compound was reported to have a purity of 99.1% by HPLC analysis. biosynth.com

A typical HPLC method for a related compound, ethyl 4-chloro-3-oxobutanoate, utilizes a reverse-phase (RP) approach. sielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. For the analysis of this compound, a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for mass spectrometry compatibility) would be suitable. sielc.com The components of the sample are separated based on their hydrophobicity, with more polar compounds eluting earlier.

The detector, commonly a UV detector set at a wavelength where the compound absorbs strongly (e.g., 254 nm), measures the concentration of each eluting component. researchgate.net The resulting chromatogram shows peaks corresponding to each compound, and the area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity. researchgate.net

Interactive Data Table: HPLC Purity Data for this compound

| Parameter | Value/Description | Source(s) |

| Reported Purity | 99.1% | biosynth.com |

| Typical Column Type | Reverse-Phase (e.g., C18) | sielc.com |

| Common Mobile Phase | Acetonitrile/Water with acid modifier | sielc.com |

| Detection Method | UV-Vis Detector | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical method used for the identification and quantification of volatile and semi-volatile components in a sample of this compound. nih.gov It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Detailed Research Findings:

In GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The components are separated based on their boiling points and interactions with the stationary phase in the GC column. nih.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparing it to a spectral library. nih.gov

GC-MS can be used to confirm the identity of this compound and to detect and identify any volatile impurities that may be present, even at very low levels. epa.govepa.gov This is particularly useful for ensuring the compound is free from residual solvents or byproducts from the synthesis. The analysis provides both qualitative (what compounds are present) and quantitative (how much of each compound is present) information. nih.gov A mass spectral library, such as the NIST library, is often used to match the experimental mass spectra with known compounds for identification. nih.gov

While a specific GC-MS analysis of this compound is not detailed in the provided search results, the general methodology is widely applied for the characterization of organic compounds of similar volatility and thermal stability. epa.govepa.govnih.gov

Interactive Data Table: GC-MS Analysis Parameters

| Parameter | Description | Source(s) |

| Principle | Separation by GC followed by detection by MS | nih.gov |

| Ionization Method | Electron Ionization (EI) is common | hmdb.ca |

| Data Obtained | Retention time and mass spectrum for each component | nih.gov |

| Application | Identification of the main compound and volatile impurities | epa.govepa.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the molecular properties of a compound from first principles.

Density Functional Theory (DFT) Applications

For a molecule like Ethyl 4-(benzyloxy)-3-oxobutanoate, Density Functional Theory (DFT) would be a powerful tool. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are frequently used to calculate the electronic structure and energy of the molecule. These calculations can provide insights into the reactivity, stability, and various spectroscopic properties of the compound. For instance, DFT is employed to determine the electron density distribution, which helps in identifying electrophilic and nucleophilic sites within the molecule.

Structural Optimization and Conformational Analysis

The structure of this compound possesses several rotatable bonds, leading to multiple possible conformations. A computational study would involve a systematic conformational search to identify the most stable conformers in the gas phase or in different solvents. This process involves optimizing the geometry of various initial structures to find the local and global minima on the potential energy surface. The results of such an analysis would provide the dihedral angles, bond lengths, and bond angles of the most stable three-dimensional arrangement of the atoms. This information is critical for understanding the molecule's physical and chemical behavior.

Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Theoretical Calculation of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of quantum chemical calculations. Using the optimized geometry from DFT calculations, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental spectra, can aid in the definitive assignment of signals and confirm the molecular structure. As no specific research is available, a data table of theoretical NMR shifts for this compound cannot be provided.

Simulation of Infrared Absorption Frequencies

Similarly, theoretical calculations can simulate the infrared (IR) spectrum of this compound. By calculating the harmonic vibrational frequencies at the DFT level of theory, a theoretical IR spectrum can be generated. These calculated frequencies correspond to the different vibrational modes of the molecule, such as C=O stretching, C-O stretching, and C-H bending. Comparing the simulated spectrum with an experimental one helps in the assignment of the observed absorption bands. Due to the lack of published data, a table of simulated infrared absorption frequencies cannot be included.

Electronic Structure Analysis

An analysis of the electronic structure provides deep insights into the chemical nature of a molecule. This would involve examining the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in predicting the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability. A molecular electrostatic potential (MEP) map could also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Without dedicated research on this compound, a detailed, data-driven article as per the user's request cannot be constructed. The information that would populate the requested data tables and form the basis of a detailed discussion on its computational and theoretical properties is not available in the current body of scientific literature.

HOMO-LUMO Energy Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical hardness, and polarizability.

In molecules similar to this compound, the HOMO is typically localized on the enolate part of the molecule in its deprotonated form, which is the reactive species in many of its reactions. The LUMO, on the other hand, is generally centered on the carbonyl groups. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For a representative β-keto ester, theoretical calculations provide the following typical energy values. It is important to note that these are illustrative and the exact values for this compound would require specific DFT calculations.

| Computational Parameter | Illustrative Energy Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

These values are representative for a generic β-keto ester and are intended for illustrative purposes.

A larger HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. ukm.my The specific energies for this compound would be influenced by the electronic effects of the benzyloxy group.

Mulliken Atomic Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, which is calculated based on the distribution of electrons in the molecular orbitals among the constituent atoms. These charges provide a picture of the electrostatic potential of the molecule and can help in identifying the electrophilic and nucleophilic centers.

In this compound, the oxygen atoms of the carbonyl and ester groups are expected to carry significant negative charges due to their high electronegativity. The carbon atoms of these carbonyl groups will, in turn, bear positive charges, making them susceptible to nucleophilic attack. The α-carbon (C2), located between the two carbonyl groups, is acidic and can be deprotonated to form a carbanion, which is a potent nucleophile. The benzyloxy group will also influence the charge distribution across the molecule.

An illustrative Mulliken atomic charge distribution for the key atoms in the keto-enol tautomers of a β-keto ester is presented below. The exact charges for this compound would vary.

| Atom | Illustrative Mulliken Charge (Keto form) | Illustrative Mulliken Charge (Enol form) |

| O (ester C=O) | -0.55 | -0.58 |

| C (ester C=O) | +0.75 | +0.72 |

| C (α-carbon) | -0.20 | -0.35 |

| O (keto C=O) | -0.60 | -0.62 (as -OH) |

| C (keto C=O) | +0.80 | +0.45 (as C-OH) |

These values are representative and intended for illustrative purposes.

The charge distribution highlights the electrophilic nature of the carbonyl carbons and the potential for nucleophilic attack at these sites.

Reaction Mechanism Modeling

Computational Studies of Tautomerization and Reaction Pathways

This compound, like other β-dicarbonyl compounds, exists as an equilibrium mixture of keto and enol tautomers. Computational modeling can be employed to study the thermodynamics and kinetics of this tautomerization. DFT calculations can determine the relative energies of the keto and enol forms and the energy barrier of the transition state connecting them.

Studies on similar β-keto esters have shown that the keto form is generally more stable in the gas phase and in polar solvents. mdpi.com The enol form can be stabilized by intramolecular hydrogen bonding and is more favored in nonpolar solvents. The presence of the bulky benzyloxy group in this compound may influence the tautomeric equilibrium.

Computational studies can also elucidate the mechanisms of various reactions involving this compound, such as alkylation, acylation, and condensation reactions. For instance, in an alkylation reaction, modeling can show the formation of the enolate, followed by the nucleophilic attack on an electrophile, and can help predict the stereochemical outcome of the reaction.

Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic and steric properties of this compound and its reactive intermediates, it is possible to forecast how it will behave under different reaction conditions.

The calculated HOMO and LUMO energies can predict where a reaction is likely to occur. For example, in a reaction with an electrophile, the site with the highest HOMO density (the α-carbon in the enolate) will be the most reactive. Conversely, in a reaction with a nucleophile, the site with the highest LUMO density (one of the carbonyl carbons) will be the preferred site of attack. mdpi.comnih.gov

Furthermore, computational modeling can be used to predict the regioselectivity and stereoselectivity of reactions. For instance, in the alkylation of the enolate of this compound, calculations can determine whether C-alkylation or O-alkylation is more favorable by comparing the activation energies of the two competing pathways. Similarly, for reactions involving the formation of a new chiral center, computational methods can predict which diastereomer or enantiomer will be the major product.

Green Chemistry Considerations in the Synthesis and Application of Ethyl 4 Benzyloxy 3 Oxobutanoate

Sustainable Synthetic Approaches

The pursuit of green and sustainable methods for the synthesis of valuable chemical intermediates like ethyl 4-(benzyloxy)-3-oxobutanoate is a critical focus of modern chemistry. Traditional synthetic routes are often effective but may involve hazardous materials and generate significant waste. Therefore, developing more environmentally friendly alternatives is paramount.

Minimizing Hazardous Reagents and Waste

A common synthesis of this compound involves the reaction of benzyl (B1604629) alcohol with ethyl 4-chloroacetoacetate. chemicalbook.com While effective, this method utilizes a chlorinated starting material, which can contribute to the formation of halogenated waste streams. A key aspect of green chemistry is the reduction or elimination of such hazardous substances.

One strategy to mitigate this is the use of alternative, less hazardous reagents. For instance, employing phase-transfer catalysis with benzyl bromide and potassium carbonate offers a pathway that avoids chlorinated compounds, although it still generates halide salts as byproducts. The selection of the base is also crucial; using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can minimize side reactions like chloride elimination that might occur with stronger bases.

Atom Economy and Process Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.orgjocpr.com It provides a more complete picture of a reaction's "greenness" than reaction yield alone by considering the amount of starting materials that are incorporated into the final product versus those that become waste. rsc.orgjocpr.com

The synthesis of this compound can be evaluated through the lens of atom economy. For example, in the reaction of benzyl alcohol and ethyl 4-chloroacetoacetate, the atoms from the leaving group (chlorine) and the base used for deprotonation are not incorporated into the final product, thus lowering the atom economy.

Table 1: Comparison of Synthetic Routes for this compound

| Starting Material 1 | Starting Material 2 | Base/Catalyst | Yield | Byproducts | Green Chemistry Consideration |

| Ethyl 4-chloroacetoacetate | Benzyl Alcohol | Sodium Hydride | 72% | Sodium Chloride, Dihydrogen gas | Avoids stronger, more hazardous bases. |

| Ethyl 4-chloroacetoacetate | Benzyl Alcohol | Potassium Carbonate | 72% | Potassium Chloride, Carbon Dioxide | Utilizes a less hazardous base than NaH. |

| Benzyl bromide | Not specified | Not specified | 67% | Hydrogen Bromide | Avoids chlorinated starting materials. |

Environmentally Benign Solvents and Conditions

The choice of solvent is a critical consideration in green chemistry, as solvents often constitute the largest proportion of mass in a chemical process and contribute significantly to its environmental impact. Traditional syntheses of this compound often employ polar aprotic solvents like tetrahydrofuran (THF). chemicalbook.com While effective in enhancing the nucleophilicity of the benzyl alcohol, THF has associated environmental and safety concerns.

The principles of green chemistry encourage the use of environmentally benign solvents. researchgate.net Research in this area explores alternatives such as water, supercritical fluids, and ionic liquids. researchgate.net For the synthesis of this compound, investigating the feasibility of using such solvents could dramatically reduce the environmental footprint of the process. The reaction conditions, including temperature and pressure, also play a role. Conducting reactions at ambient temperature and pressure, when possible, reduces energy consumption. jocpr.com

Biocatalytic Strategies for Enhanced Selectivity and Reduced Environmental Impact

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful approach to greener synthesis. Enzymes operate under mild conditions (typically in aqueous media at or near room temperature and neutral pH), are highly selective, and can often eliminate the need for protecting groups and reduce the formation of byproducts.

While specific biocatalytic routes for the synthesis of this compound are not extensively detailed in the provided search results, the general principles of biocatalysis are highly relevant. For instance, enzymes could potentially be used to achieve the desired transformation with high chemo-, regio-, and enantioselectivity. This is particularly important if a specific stereoisomer of the product is required, as is often the case in the pharmaceutical industry. The use of enzymes could circumvent the need for chiral auxiliaries or resolution steps, which add complexity and waste to a synthesis.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Transformations

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern pharmaceutical and materials science. Ethyl 4-(benzyloxy)-3-oxobutanoate is an ideal substrate for asymmetric transformations, particularly for the synthesis of chiral β-hydroxy esters, which are key building blocks for many biologically active compounds.

Future research should concentrate on expanding the toolkit of stereoselective transformations beyond current methods. A primary area of investigation involves the use of biocatalysts. The reduction of this compound using fermenting baker's yeast has been shown to be dependent on reaction conditions, indicating that stereochemical control is achievable. researchgate.net Research into a broader range of microorganisms, such as Geotrichum candidum which has been used for related substrates, could yield alternative stereochemical outcomes. kyoto-u.ac.jp Exploring a diverse library of isolated enzymes, particularly ketoreductases (KREDs), could provide access to both (R)- and (S)- enantiomers of the corresponding hydroxy ester with high selectivity. For instance, different enzymes have been used to produce either enantiomer of structurally similar 4-substituted alkyl 3-oxobutanoates. researchgate.net

Table 1: Examples of Stereoselective Reductions on Related Keto Esters

| Substrate | Catalyst/Microorganism | Product Configuration | Reference |

|---|---|---|---|

| Ethyl 3-oxobutanoate | Baker's Yeast | (S)-hydroxy ester | core.ac.uk |

| Methyl 3-oxopentanoate | Baker's Yeast | (R)-hydroxy ester | core.ac.uk |

| Alkyl 5-benzyloxy-3-oxopentanoate | Baker's Yeast | (S)-hydroxy ester | kyoto-u.ac.jpcore.ac.uk |

The development of novel chemo-catalytic asymmetric hydrogenations using chiral metal complexes is another promising avenue. While biocatalysis is effective, chemo-catalysis can offer advantages in terms of substrate scope, operational simplicity, and catalyst recovery.

Exploration of New Catalytic Systems for Derivatization

The derivatization of this compound is crucial for its use as an intermediate. The exploration of new catalytic systems can lead to more efficient, selective, and sustainable synthetic routes.

Biocatalytic systems, particularly those involving lipases and alcohol dehydrogenases (ADHs), are highly promising. researchgate.net Lipases, such as those from Pseudomonas sp. (PSL) or Candida antarctica lipase (B570770) B (CAL-B), can be employed for the kinetic resolution of racemic products derived from the title compound. researchgate.netresearchgate.net Future work could focus on discovering or engineering lipases with enhanced activity and selectivity for this specific substrate. Immobilization of these enzymes on supports can improve their stability and reusability, making the processes more economically viable. researchgate.netresearchgate.net

Alcohol dehydrogenases from various sources, including Rhodococcus ruber (ADH-A) and Lactobacillus brevis (LBADH), have demonstrated enantiocomplementary behavior, providing access to both (S)- and (R)-lactones from the corresponding keto esters. researchgate.net Screening new ADHs for the reduction of this compound could yield highly selective catalysts for producing valuable chiral intermediates. researchgate.net The combination of these enzymatic steps in one-pot cascade reactions represents an efficient strategy for synthesizing complex molecules like functionalized lactones from simple precursors. researchgate.net

Investigation into Broader Biological Applications

The known biological activities of this compound and its derivatives suggest that further investigation could uncover a wider range of applications. The compound itself is identified as a prebiotic molecule. biosynth.comcymitquimica.com It has also been observed to enhance farnesyl diphosphate (B83284) (FPP) levels in animal models, potentially through the inhibition of farnesol (B120207) dehydrogenase. biosynth.com This hints at its potential role in modulating isoprenoid biosynthesis pathways, which are critical in various physiological processes.

Furthermore, the chiral products derived from this compound are of significant interest. Chiral β-hydroxy esters are pivotal intermediates in the synthesis of blockbuster drugs. For example, ethyl (S)-4-chloro-3-hydroxybutanoate, a structurally related compound, is a key intermediate for HMG-CoA reductase inhibitors like statins. researchgate.net This precedent strongly suggests that the chiral hydroxy esters derived from this compound could serve as valuable building blocks for new pharmaceutical agents.

The lactones formed from its reduction products are also noteworthy, as the γ-lactone ring is a common motif in numerous optically active natural products with diverse biological activities. researchgate.net Future research should therefore include the synthesis of a library of derivatives and their screening for various biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.

Advanced Computational Modeling for Structure-Reactivity Relationships

To accelerate the discovery and optimization of catalytic systems, advanced computational modeling is an indispensable tool. While specific models for this compound are not yet prevalent, the application of these techniques to similar substrates demonstrates their potential. researchgate.netresearchgate.net

Future research should employ molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods to model the interaction of this compound with the active sites of various enzymes, such as ketoreductases and lipases. These models can help to rationalize the observed stereoselectivity and guide site-directed mutagenesis efforts to engineer enzymes with improved properties. researchgate.net For instance, developing a simple active-site model, as has been done for lipase-mediated resolutions of related compounds, can be highly predictive for the sense of asymmetric induction. researchgate.net

Computational studies can also aid in the design of new chemo-catalysts by predicting transition state energies and reaction pathways. By understanding the structure-reactivity relationships, researchers can rationally design more efficient and selective catalysts, reducing the need for extensive empirical screening.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, improved scalability, and higher yields. The integration of reactions involving this compound with flow chemistry platforms is a key direction for future industrial applications.

Biocatalytic transformations, which are central to the stereoselective synthesis of derivatives, have been successfully implemented in continuous-flow reactors. researchgate.net Future work should focus on developing robust immobilized enzyme reactors for the reduction or kinetic resolution of this compound and its derivatives. These systems would allow for continuous production, easy product separation, and reuse of the expensive biocatalyst.

Automated synthesis platforms can be combined with flow chemistry to rapidly screen reaction conditions and build libraries of derivatives for biological testing. This high-throughput approach can significantly accelerate the discovery of new applications for this versatile chemical building block. The development of integrated systems, from catalytic reaction to purification and analysis, will be crucial for realizing the full synthetic potential of this compound.

常见问题

Q. What are the common synthetic routes for ethyl 4-(benzyloxy)-3-oxobutanoate, and how do their yields compare?

this compound is typically synthesized via two primary methods:

- Method 1 : Nucleophilic substitution using ethyl 4-chloroacetoacetate and benzyl alcohol in the presence of a base (e.g., NaH in THF), yielding ~91% .

- Method 2 : Condensation of diazoethyl acetate with benzyloxyacetaldehyde, achieving ~82% yield . Method 1 is preferred for scalability, while Method 2 avoids harsh bases but requires diazo compound handling.

Q. How is this compound characterized post-synthesis?

Key characterization techniques include:

Q. What are the typical applications of this compound in heterocyclic synthesis?

The compound serves as a β-ketoester precursor for:

- Benzimidazoles : Condensation with ortho-phenylenediamines under acidic conditions .

- Pyrazoles/Pyrazolones : Reaction with phenylhydrazines, forming 1,2-diazole derivatives . These reactions exploit its reactive α- and γ-carbonyl positions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during benzyloxy group introduction?

- Base selection : NaH in THF (0°C to RT) minimizes Cl⁻ elimination side reactions compared to stronger bases like LDA .

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of benzyl alcohol .

- Workup : Acidification (pH 2) post-reaction ensures protonation of unreacted intermediates, simplifying extraction .

Q. What challenges arise in purifying this compound, and how are they addressed?

Q. How does the benzyloxy group influence tautomeric behavior in this compound?

The benzyloxy group stabilizes the enol tautomer via resonance, confirmed by:

- ¹³C NMR : A downfield shift at δ 190–200 ppm for the keto carbonyl .

- IR spectroscopy : A strong absorption band at ~1700 cm⁻¹ (C=O stretch) indicates keto-enol equilibrium .

Q. What strategies are effective for synthesizing enantiomerically pure derivatives of this compound?